tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
Overview
Description
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate: is a complex organic compound with the molecular formula C12H19N3O4 and a molecular weight of 269.3 g/mol . This compound is notable for its unique structure, which includes a pyrazino[1,2-a]piperazine core, making it a valuable scaffold in medicinal chemistry and drug design .
Preparation Methods
The synthesis of tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate typically involves multiple steps. One common synthetic route includes the cyclization of Cbz-protected piperazinones, followed by the removal of the protecting group via hydrogenation on Pd/C to yield the desired product . Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, often using reagents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate can be compared with similar compounds such as:
- tert-butyl (7R,9aS)-7-(hydroxymethyl)octahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate
- tert-butyl 6,7-dioxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The unique structure of this compound makes it particularly valuable in medicinal chemistry for its potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-13-9(16)10(15)17/h8H,4-7H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJHKVZZXZMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CNC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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